![molecular formula C10H5ClF3NO2 B13544196 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde CAS No. 2825011-04-7](/img/structure/B13544196.png)
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde
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Overview
Description
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethoxy group at the 7th position, and an aldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multiple steps:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 5-chloroindole can be used as a starting material.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Formylation: The formylation at the 3rd position can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Structural Information
The compound's structural information includes :
- Molecular Formula: C10H5ClF3NO2
- SMILES: C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl
- InChI: InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H
- InChIKey: FAQQHPBHKQAMAJ-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross sections for different adducts of this compound are listed in the table below :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
$$M+H]+ | 264.00338 | 151.2 |
$$M+Na]+ | 285.98532 | 161.6 |
$$M+NH4]+ | 281.02992 | 156.6 |
$$M+K]+ | 301.95926 | 157.8 |
$$M-H]- | 261.98882 | 147.2 |
$$M+Na-2H]- | 283.97077 | 154.6 |
$$M]+ | 262.99555 | 151.5 |
$$M]- | 262.99665 | 151.5 |
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the broader applications of indole-3-carbaldehyde derivatives and related compounds suggest potential uses .
-
Pharmaceutical Research:
- Antimicrobial Agents: Chlorine-containing heterocyclic compounds have demonstrated antimicrobial activity . The presence of a chlorine atom can enhance the antibacterial properties of a compound .
- Drug-Induced Liver Injury (DILI) Treatment: Indole-3-carboxaldehyde (I3A) has shown promise in alleviating acetaminophen-induced liver injury by modulating hepatotoxicity . It can potentially be used as a therapeutic agent for DILI .
- Anti-inflammatory and Neuroprotective Actions: Certain 2-CF3-indoles exhibit anti-inflammatory and neuroprotective effects .
- Antifungal Properties: Some 2-CF3-indole derivatives have demonstrated antifungal properties .
-
Agrochemicals:
- Due to the presence of chlorine and trifluoromethoxy groups, the compound may have applications in the synthesis of agrochemicals, such as pesticides or herbicides.
- Material Science:
Synthesis of Indole-3-carbaldehyde Derivatives
The synthesis of 6-Fluoro-1H-indole-3-carbaldehyde involves the following steps :
- Phosphoryl trichloride (1.72 mL) was mixed with DMF (8.60 mL) by dropwise addition with cooling in an ice bath .
- 6-fluoroindole (1.00 g, 7.4 mmol) was dissolved in DMF (10 mL) and added to the previously prepared DMF-phosphoryl trichloride mixture .
- The mixture was stirred for 3 h, and 4M potassium hydroxide (18.50 mL) was added .
- It was stirred at reflux for 2 h. Upon completion (TLC analysis), the reaction mixture was cooled, and a saturated solution of sodium bicarbonate (20 mL) was added .
- The solution was extracted three times with ethyl acetate. The separated organic fraction was concentrated under reduced pressure to yield the product as a white solid (1 g, 83%) .
The formylation reaction of 2-CF 3-indole with POCl3-DMF afforded 3-formyl-2-CF 3-indole in 53% yield .
Limitations
Mechanism of Action
The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde would depend on its specific application. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-3-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
7-(trifluoromethoxy)-1H-indole-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological activities.
Uniqueness
The combination of the chlorine atom, trifluoromethoxy group, and aldehyde group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive indole core with chloro and trifluoromethoxy substituents. These functional groups significantly influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
- Gene Expression : The compound has been shown to affect gene expression profiles, contributing to its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. For example, it has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 µM .
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including multidrug-resistant organisms. In vitro tests have shown that it possesses minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .
Research Findings and Case Studies
A summary of notable studies involving this compound is presented in the following table:
Study Reference | Biological Activity | Test System | IC50/MIC Values |
---|---|---|---|
Anticancer | MDA-MB-231 | 15 µM | |
Antimicrobial | S. aureus | MIC < 50 µg/mL | |
Apoptosis Induction | A549 | 12 µM |
Potential Applications
Given its promising biological activities, this compound holds potential in various fields:
- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development targeting resistant strains and cancer cells.
- Chemical Research : As a versatile building block in organic synthesis, it can facilitate the creation of more complex molecules with tailored biological activities .
Properties
CAS No. |
2825011-04-7 |
---|---|
Molecular Formula |
C10H5ClF3NO2 |
Molecular Weight |
263.60 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H |
InChI Key |
FAQQHPBHKQAMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl |
Origin of Product |
United States |
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